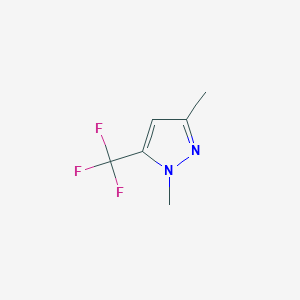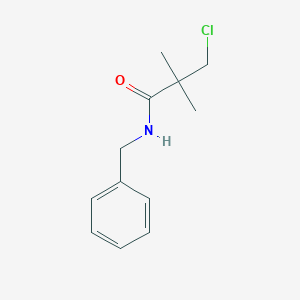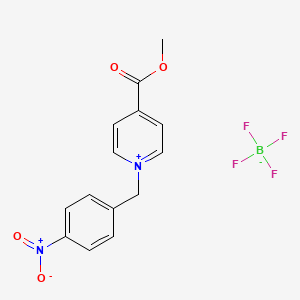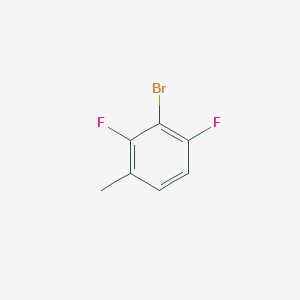
2-Bromo-1,3-difluoro-4-methylbenzene
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions leads to different bromination products, including a compound with bromomethyl groups . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization followed by bromination . These methods suggest that the synthesis of 2-Bromo-1,3-difluoro-4-methylbenzene could potentially be achieved through similar halogenation strategies.
Molecular Structure Analysis
The molecular structures of halogenated benzenes have been studied using various techniques, including X-ray crystallography and electron diffraction. For example, the crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene shows two stable crystalline phases with different symmetries . The molecular structure of monobromobenzene has been investigated, revealing bond distances indicative of partial double bond character . These studies provide a foundation for understanding the molecular structure of 2-Bromo-1,3-difluoro-4-methylbenzene, which would likely exhibit similar characteristics due to the presence of bromine and fluorine substituents.
Chemical Reactions Analysis
The reactivity of brominated benzenes is influenced by the presence of bromine, which can participate in various organic transformations. For example, 1,2-dibromobenzenes are valuable precursors for reactions based on the formation of benzynes . The presence of bromine and fluorine atoms in 2-Bromo-1,3-difluoro-4-methylbenzene would likely affect its reactivity, making it a potential intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are affected by the nature and position of the substituents. The electron-withdrawing effects of bromine and fluorine can influence the electron density distribution within the molecule, as seen in the spectroscopic analysis of bromodurene . The crystal structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C–H···Br and C–Br···Br, which could also be relevant to the physical properties of 2-Bromo-1,3-difluoro-4-methylbenzene .
作用機序
Target of Action
The primary target of 2-Bromo-1,3-difluoro-4-methylbenzene is the carbon-carbon bond formation in organic compounds . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-1,3-difluoro-4-methylbenzene interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound can also participate in free radical reactions .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1,3-difluoro-4-methylbenzene primarily involve the formation of carbon-carbon bonds. The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . The downstream effects of these pathways can lead to the synthesis of a wide range of organic compounds.
Pharmacokinetics
Like many other organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and molecular weight .
Result of Action
The result of the action of 2-Bromo-1,3-difluoro-4-methylbenzene is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants and conditions used .
Action Environment
The action, efficacy, and stability of 2-Bromo-1,3-difluoro-4-methylbenzene can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalyst used . For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base .
特性
IUPAC Name |
2-bromo-1,3-difluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUXBGHHVRFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-difluoro-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5(4H)-oxazolone](/img/structure/B3043248.png)
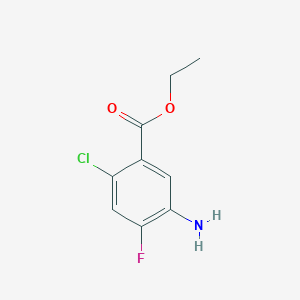
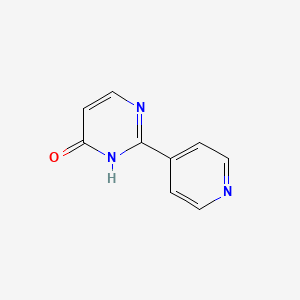
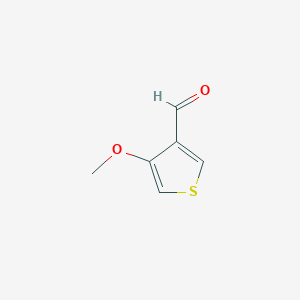
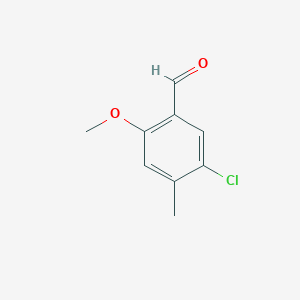
![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)
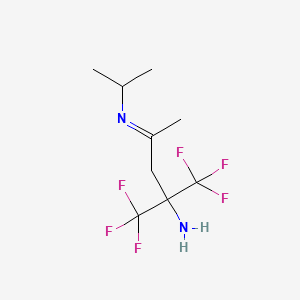
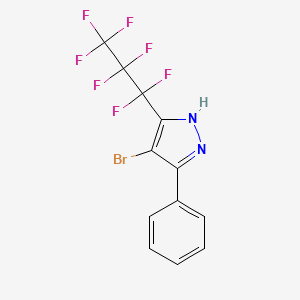
![[(2R,3R,4S,5S,6R)-3,4,6-Triacetyloxy-5-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3043261.png)
